2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane is an organic peroxide compound widely recognized for its role as a radical initiator in polymerization processes. This compound is classified under organic peroxides, which are known for their ability to decompose and release free radicals, facilitating various chemical reactions, particularly in the production of plastics and resins.
This compound is categorized as a di-peroxide, specifically featuring two tert-amylperoxy groups attached to a hexane backbone. It is primarily sourced from industrial chemical suppliers and is utilized in various applications due to its oxidizing properties. The chemical identifiers for this compound include its CAS number 78-63-7, and it is also referred to by other names such as Trigonox 101 and Luperox .
The synthesis of 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane typically involves a peroxidation reaction where tert-amyl hydroperoxide reacts with 2,5-dimethyl-2,5-hexanediol under acidic conditions.
The molecular formula for 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane is , with a molecular weight of approximately 290.44 g/mol. The structure features two tert-amylperoxy groups attached to a hexane chain:
The compound appears as a clear yellow liquid at room temperature.
As a radical initiator, 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane primarily undergoes decomposition reactions that generate free radicals:
The decomposition typically occurs at elevated temperatures (100-150°C), where the stability of the peroxide bond decreases, leading to radical formation.
The mechanism by which 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane operates involves:
2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane finds extensive applications in:
The synthesis of 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane proceeds through a sequential peroxidation and alkylation pathway. The peroxidation step involves the acid-catalyzed reaction of 2,5-dimethyl-2,5-hexanediol with hydrogen peroxide (H₂O₂), generating the intermediate 2,5-dimethyl-2,5-di(hydroperoxy)hexane. This reaction proceeds via protonation of a hydroxyl group by sulfuric acid (70-85% concentration), forming a carbocation transition state that undergoes nucleophilic attack by H₂O₂. The reaction exhibits regioselective preference due to steric hindrance around the tertiary carbon atoms, though incomplete conversion often occurs, leading to residual diol or mono-hydroperoxide species. Optimal conditions require strict temperature control (20-48°C) to minimize O-O bond cleavage while ensuring sufficient reactivity [1].
The subsequent tert-amylation step involves nucleophilic displacement, where the hydroperoxide intermediate reacts with tert-amyl alcohol under acidic conditions. This proceeds via an SN₂ mechanism on the peroxide oxygen, facilitated by the generation of a tert-amyl carbocation from the alcohol. The leaving group capacity of water (vs. tert-butanol in analogous syntheses) enhances reaction kinetics due to lower steric hindrance. However, competing reactions include dehydration of tert-amyl alcohol to alkenes or decomposition of peroxides under acidic conditions. The stoichiometric ratio of hydroperoxide to tert-amyl alcohol typically exceeds 1:2 to compensate for these side reactions [3] .
Lewis acids significantly enhance the kinetic efficiency of tert-amylperoxy group formation by polarizing the O-O bond in hydroperoxides. Aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄) serve as effective catalysts, with AlCl₃ providing a 40-60% reduction in reaction time compared to uncatalyzed reactions. These catalysts function via electrophilic activation, coordinating with the peroxide oxygen to increase the electrophilicity of the adjacent oxygen atom. This polarization facilitates nucleophilic attack by tert-amyl alcohol, lowering the activation energy barrier [3] .
Table 1: Catalytic Efficiency in Peroxide Synthesis
Catalyst | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|
None (H₂SO₄ only) | 8–10 | 65–70 | High |
AlCl₃ | 4–5 | 82–85 | Moderate |
BF₃·OEt₂ | 5–6 | 78–80 | Low |
SnCl₄ | 6–7 | 75–78 | Moderate |
Catalyst selection involves trade-offs between activity and selectivity. While AlCl₃ offers superior activity, it promotes carbocation rearrangements in tert-amyl groups, generating branched byproducts. BF₃·OEt₂ provides higher regioselectivity but requires anhydrous conditions due to moisture sensitivity. Recent studies indicate zinc-modified montmorillonite clays as promising heterogeneous alternatives, enabling catalyst recovery and reducing aqueous workup-induced decomposition [7].
Industrial production requires balancing reaction efficiency, safety constraints, and economic viability. Temperature control is paramount: the peroxidation step operates optimally at 30 ± 5°C, while the alkylation requires 50–60°C. Exceeding 65°C during alkylation accelerates peroxide decomposition, reducing yields by 15–25%. The acid concentration must be maintained at 70–85% H₂SO₄; lower concentrations slow protonation kinetics, while higher concentrations promote diol dehydration to olefins [1] .
Solvent systems influence phase homogeneity and heat transfer. Biphasic mixtures (e.g., water/hexane) enable efficient acid removal via phase separation but suffer from mass transfer limitations. Homogeneous systems using methanol or acetone improve mixing but require additional purification steps. Recent optimizations employ continuous-flow reactors with in-line neutralization, achieving 90–92% yield at kilogram scale by minimizing thermal hotspots and residence time distribution .
Table 2: Industrial Process Parameters
Parameter | Peroxidation Step | Alkylation Step |
---|---|---|
Temperature | 20–48°C | 50–60°C |
H₂SO₄ Concentration | 70–85% | 70–75% |
Molar Ratio (Diol:H₂O₂) | 1:2.2–2.5 | – |
Molar Ratio (Hydroperoxide:Alcohol) | – | 1:2.1–2.3 |
Reaction Time | 30–60 min | 3–4 h |
Scale-up Yield | 88–90% (intermediate) | 90–92% (final) |
Crude 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane contains impurities including residual acids, unreacted alcohols, and dehydration byproducts. Acid quenching employs sodium bicarbonate or calcium carbonate slurries to neutralize H₂SO₄, followed by solvent extraction using nonpolar solvents (hexane or cyclohexane). This step removes >95% ionic impurities but leaves alcohols or diols in the organic phase. Vacuum fractional distillation (55–57°C at 7 mmHg) then separates the target peroxide from low-boiling contaminants [1] [5].
To maximize yields, mother liquor recycling is implemented: filtration residual liquids from the peroxidation step are replenished with fresh H₂SO₄ and H₂O₂ to restore optimal concentrations for subsequent batches. Similarly, the inorganic phase from alkylation is supplemented with tert-amyl alcohol and acid for reuse. This strategy reduces raw material consumption by 20–25% and minimizes aqueous waste streams. Final purification via crystallization from ethanol/water mixtures yields products with >95% purity (validated by HPLC), meeting specifications for polymer applications [1] .
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9